
3-Methyl-2-(4-methylfuran-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(4-methylfuran-3-yl)butanoic acid: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound features a furan ring substituted with a methyl group and a butanoic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylfuran-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors . The choice of reactor depends on the desired production scale and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylfuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated furans and nitrofurans.
Scientific Research Applications
3-Methyl-2-(4-methylfuran-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylfuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron-donating interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Furanylmethyl ester of 3-Methylbutanoic acid
- 3-Methyl-3-butenyl ester of 3-Methylbutanoic acid
3-Methylbutanoic acid: (Isovaleric acid)
Uniqueness
3-Methyl-2-(4-methylfuran-3-yl)butanoic acid is unique due to the presence of both a furan ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-2-(4-methylfuran-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O3/c1-6(2)9(10(11)12)8-5-13-4-7(8)3/h4-6,9H,1-3H3,(H,11,12) |
InChI Key |
XMOMXMKEGMFRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


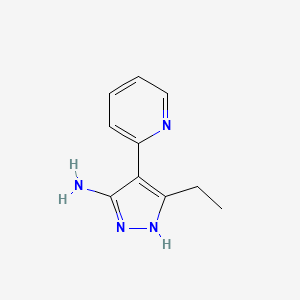
![2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13298388.png)
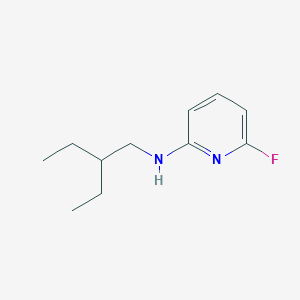

![4-[(1-Phenylethyl)amino]pentan-1-ol](/img/structure/B13298406.png)
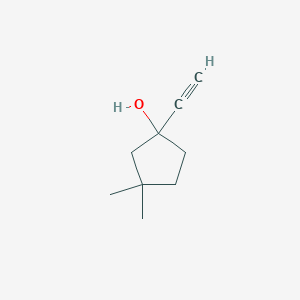
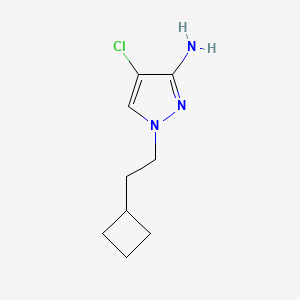
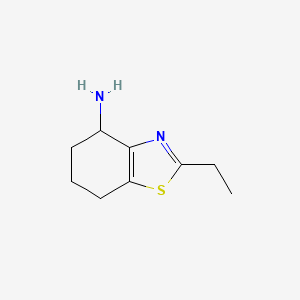
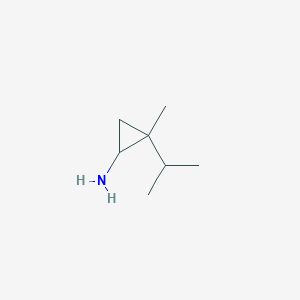

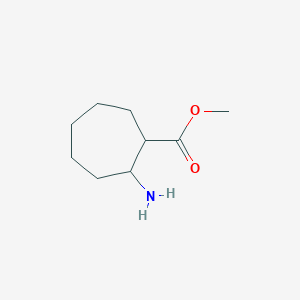
![2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13298464.png)
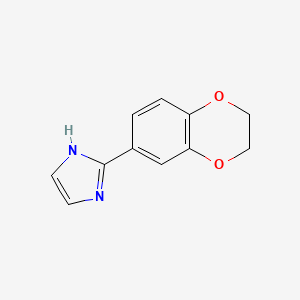
![(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13298491.png)
